N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes an acetylamino group, a phenyl ring, and a chloro-dimethylphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide typically involves multiple steps:
Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form 4-acetylaminophenol.
Etherification: The next step involves the etherification of 4-acetylaminophenol with 2-chloro-4,6-dimethylphenol in the presence of a base such as potassium carbonate, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Polymer Production: Used in the synthesis of specialty polymers with unique properties.
Material Science: Application in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-phenoxyacetamide: Lacks the chloro and dimethyl groups, resulting in different chemical properties.
N-[4-(acetylamino)phenyl]-2-chloroacetamide: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide is unique due to the presence of both the chloro-dimethylphenoxy and acetylamino groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-8-12(2)18(16(19)9-11)24-10-17(23)21-15-6-4-14(5-7-15)20-13(3)22/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCFIQXFKUNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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